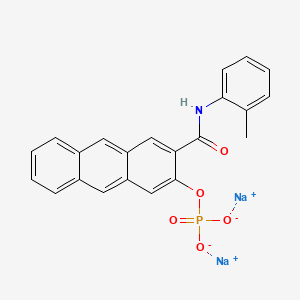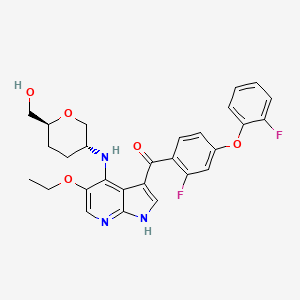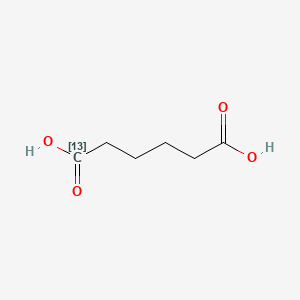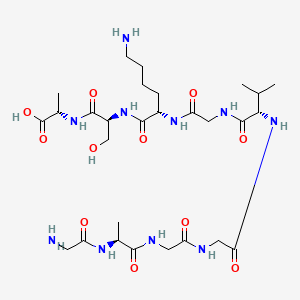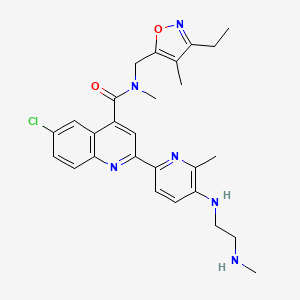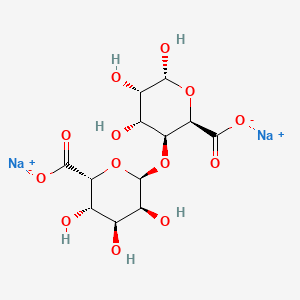
L-Diguluronic acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Diguluronic acid (disodium) is a linear polysaccharide copolymer composed of two L-guluronic acid units. It is a precursor for the production of alginate, a biopolymer widely used in various applications. This compound is classified as an unbranched polyanionic polysaccharide and is explored as a delivery carrier for antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Diguluronic acid (disodium) is typically synthesized from alginate, which is extracted from brown seaweed. The alginate is then subjected to enzymatic degradation using alginate lyase, which cleaves the alginate into smaller fragments. These fragments are further purified and separated to obtain L-Diguluronic acid (disodium) .
Industrial Production Methods: In industrial settings, the production of L-Diguluronic acid (disodium) involves the extraction of alginate from seaweed, followed by controlled enzymatic hydrolysis. The resulting oligosaccharides are then purified through processes such as gel filtration chromatography to achieve the desired purity and molecular weight .
Chemical Reactions Analysis
Types of Reactions: L-Diguluronic acid (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of L-Diguluronic acid.
Reduction: Reduced forms of L-Diguluronic acid.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
L-Diguluronic acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for alginate production, which is employed in the synthesis of hydrogels and other materials.
Biology: Explored as a delivery carrier for antifungal agents, enhancing the efficacy of antifungal treatments.
Medicine: Investigated for its potential in drug delivery systems, particularly for its biocompatibility and biodegradability.
Industry: Utilized in the production of biopolymers for various industrial applications, including food additives and wound dressings .
Mechanism of Action
L-Diguluronic acid (disodium) exerts its effects primarily through its ability to form alginate. Alginate is known for its gel-forming properties, which are utilized in drug delivery systems. The molecular targets and pathways involved include the interaction with cell membranes and the controlled release of encapsulated drugs. The polyanionic nature of L-Diguluronic acid (disodium) allows it to interact with cationic molecules, facilitating the formation of stable complexes .
Comparison with Similar Compounds
L-Guluronic acid: A monomeric form of L-Diguluronic acid.
Alginate: A biopolymer composed of L-guluronic acid and D-mannuronic acid units.
Mannuronic acid: Another monomeric unit found in alginate.
Comparison: L-Diguluronic acid (disodium) is unique due to its linear structure and specific composition of two L-guluronic acid units. This distinguishes it from other similar compounds like alginate, which is a copolymer of L-guluronic acid and D-mannuronic acid. The specific properties of L-Diguluronic acid (disodium) make it particularly suitable for applications in antifungal agent delivery and biopolymer production .
Properties
Molecular Formula |
C12H16Na2O13 |
|---|---|
Molecular Weight |
414.23 g/mol |
IUPAC Name |
disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1 |
InChI Key |
NTIXLLFKQPXXAX-HXWROTKTSA-L |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
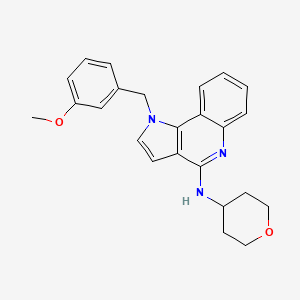
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)


